N-(2,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Description

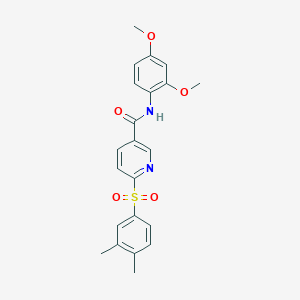

N-(2,4-Dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a structurally complex molecule featuring a pyridine core substituted with a carboxamide group at position 3 and a 3,4-dimethylbenzenesulfonyl moiety at position 5. The carboxamide is linked to a 2,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents. The sulfonyl group is a strong electron-withdrawing functionality, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-19-9-7-17(28-3)12-20(19)29-4/h5-13H,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUZPRUVKDOEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. N-(3-Chloro-4-Methoxyphenyl)-6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carboxamide (F800-0312)

This compound () shares the pyridine-3-carboxamide core and 3,4-dimethylbenzenesulfonyl group with the target molecule. The critical difference lies in the substitution pattern on the phenyl ring: the target compound has 2,4-dimethoxy groups, whereas F800-0312 features a 3-chloro-4-methoxy substitution. The chloro group is electron-withdrawing, which may alter electronic distribution across the aromatic ring and influence binding affinity or metabolic stability compared to the purely electron-donating methoxy groups in the target compound .

2.1.2. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Rip-B () shares the dimethoxyphenyl motif but replaces the pyridine-sulfonyl-carboxamide core with a benzamide structure. The absence of the sulfonyl group and pyridine ring in Rip-B likely reduces its polarity and metabolic stability compared to the target compound. Rip-B’s melting point (90°C) suggests moderate crystallinity, which may differ from the target due to the latter’s sulfonyl group enhancing intermolecular interactions .

Heterocyclic Variants

2.2.1. 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids These triazole derivatives () incorporate a 1,2,4-triazole ring instead of pyridine.

2.2.2. Furo[2,3-b]pyridine-3-carboxamide Derivatives

describes a fused furopyridine-carboxamide structure. The fused ring system increases rigidity, which may restrict conformational flexibility during target binding. The fluorophenyl substituents in this compound could enhance hydrophobic interactions compared to the dimethoxyphenyl group in the target .

Physicochemical Properties

Biological Activity

N-(2,4-dimethoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 366.45 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that the compound may induce apoptosis in tumor cells through mechanisms such as:

- Inhibition of Tubulin Polymerization : Similar to known anticancer agents, this compound disrupts microtubule dynamics, leading to apoptosis in cancer cells like A549 (lung carcinoma) and HeLa (cervical carcinoma) .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

The proposed mechanisms of action for this compound include:

- DNA Intercalation : The pyridine ring may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells .

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer progression .

Pharmacokinetics

Preliminary studies on pharmacokinetics suggest that the compound has favorable absorption characteristics, with moderate solubility in biological fluids. However, further studies are required to fully understand its bioavailability and metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Cytotoxicity | A549 | IC50 = 12 µM | |

| Cytotoxicity | HeLa | IC50 = 15 µM | |

| Enzyme Inhibition | Various | Significant inhibition | |

| ROS Generation | A549 | Increased levels observed |

Detailed Findings

- Cytotoxic Activity : In a study involving A549 and HeLa cells, the compound showed significant cytotoxic effects with IC50 values indicating potent activity against these cancer types. The mechanism was attributed to its ability to disrupt microtubule formation.

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups, indicating potential for therapeutic use .

- Comparative Analysis : When compared with other known anticancer agents, this compound exhibited comparable or superior efficacy in certain assays, particularly in terms of selective toxicity towards cancer cells over normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.